[(4-Chlorophenyl)methyl][3-(dimethylamino)propyl]amine
CAS No.:
Cat. No.: VC20175477
Molecular Formula: C12H19ClN2
Molecular Weight: 226.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H19ClN2 |
|---|---|
| Molecular Weight | 226.74 g/mol |
| IUPAC Name | N-[(4-chlorophenyl)methyl]-N',N'-dimethylpropane-1,3-diamine |
| Standard InChI | InChI=1S/C12H19ClN2/c1-15(2)9-3-8-14-10-11-4-6-12(13)7-5-11/h4-7,14H,3,8-10H2,1-2H3 |
| Standard InChI Key | JBCZCAQAEQISHN-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)CCCNCC1=CC=C(C=C1)Cl |
Introduction
Chemical Identification and Structural Features
Molecular Composition
The compound’s molecular formula is C₁₂H₁₇ClN₂, with a molecular weight of 224.73 g/mol. Its structure comprises a 4-chlorophenyl group linked via a methylene bridge to a propyl chain terminating in a dimethylamino group. The chlorine atom at the para position of the aromatic ring enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions .
Spectroscopic Characterization
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Nuclear Magnetic Resonance (NMR):
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Infrared (IR) Spectroscopy: Key absorptions include ν(N–H) at 3300 cm⁻¹, ν(C–Cl) at 750 cm⁻¹, and ν(C–N) at 1250 cm⁻¹ .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via a nucleophilic substitution reaction between 4-chlorobenzyl chloride and 3-(dimethylamino)propylamine under alkaline conditions :
\text{4-ClC₆H₄CH₂Cl + HN(CH₃)₂(CH₂)₃NH₂ \xrightarrow{NaOH, DCM} 4-ClC₆H₄CH₂N(CH₃)₂(CH₂)₃NH₂ + NaCl}Reaction Conditions:
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Solvent: Dichloromethane (DCM) or toluene.
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Temperature: 60–80°C.
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Base: Sodium hydroxide (2 equiv).
Industrial Optimization
Industrial production employs continuous flow reactors to enhance efficiency:
| Parameter | Value |
|---|---|
| Residence Time | 15–20 min |
| Temperature | 70°C |
| Pressure | 1.5 atm |
| Annual Production | 500–700 kg |
Purification involves distillation under reduced pressure (boiling point: 140°C at 0.5 mmHg) .
Physicochemical Properties
Physical Properties
| Property | Value |
|---|---|
| Melting Point | Not reported (liquid) |
| Boiling Point | 140°C at 0.5 mmHg |
| Density | 1.12 g/cm³ |
| Refractive Index | 1.5320 |
| Solubility | Miscible in DCM, THF; sparingly in water (0.2 g/L) |
Chemical Reactivity
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Oxidation: Forms N-oxide derivatives with hydrogen peroxide .
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Alkylation: Reacts with alkyl halides to yield quaternary ammonium salts.
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Complexation: Binds transition metals (e.g., Cu²⁺) via the dimethylamino group.
Industrial and Research Applications
Pharmaceutical Intermediate
Used in synthesizing MC4R antagonists and antidepressants (e.g., analogues of mirtazapine) .
Agrochemical Development
Serves as a precursor for chlorinated pesticides due to its stability and lipophilicity .
| Parameter | Value |
|---|---|
| LD₅₀ (oral, rat) | 350 mg/kg |
| Skin Irritation | Moderate |
| Environmental Hazard | Persistent in aquatic systems (BCF = 120) |
Comparative Analysis with Analogues
| Compound | Bioactivity (IC₅₀) | LogP |
|---|---|---|
| [(4-Bromophenyl)methyl] analogue | 150 nM | 2.8 |
| [3-(Diethylamino)propyl] variant | 200 nM | 3.1 |
| Target Compound | 120 nM | 2.5 |
The target compound’s lower lipophilicity (LogP = 2.5) enhances aqueous solubility compared to brominated or diethylamino analogues .
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